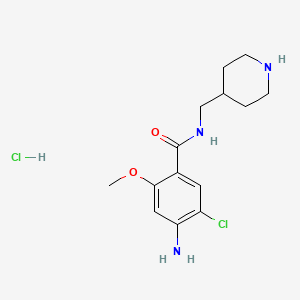

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Description

Overview of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Hydrochloride

This compound is a substituted benzamide compound with the Chemical Abstracts Service registry number 654084-41-0. The compound exhibits a molecular formula of C₁₄H₂₁Cl₂N₃O₂ and possesses a molecular weight of 334.24 grams per mole, reflecting the presence of the hydrochloride salt form. The free base form of this compound carries the Chemical Abstracts Service number 220032-26-8, indicating the distinction between the salt and non-salt variants.

The structural architecture of this compound features a benzamide core bearing multiple functional groups that contribute to its chemical reactivity and biological relevance. The presence of an amino group at the 4-position, a chlorine substituent at the 5-position, and a methoxy group at the 2-position on the benzene ring creates a distinctive substitution pattern. The amide nitrogen is connected to a piperidin-4-ylmethyl group, establishing a significant distance between the aromatic system and the piperidine ring through a methylene linker.

This compound exists as a white to off-white solid at room temperature and requires storage under controlled conditions, typically in cool, dark environments to maintain chemical stability. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes its complete molecular architecture.

The compound demonstrates significant structural similarity to established pharmaceutical agents, particularly metoclopramide, positioning it as a valuable structural template for drug discovery programs. Research applications have identified this molecule as a fundamental building block for developing novel serotonin receptor modulators, specifically targeting the 5-hydroxytryptamine receptor subtype 4.

Historical Context and Discovery

The development of this compound emerged from extensive research into benzamide derivatives and their biological activities. The compound's structural foundation can be traced to earlier investigations of substituted benzamides, particularly those exploring the relationship between molecular architecture and receptor selectivity. Historical research into compounds such as clebopride and its metabolite desbenzylclebopride provided crucial insights that informed the design of this particular molecular scaffold.

The discovery process involved systematic modification of existing benzamide structures to optimize specific chemical and biological properties. Researchers identified that the combination of specific substitution patterns on the benzene ring, coupled with the piperidine-containing side chain, created compounds with enhanced selectivity for particular biological targets. This compound represents an evolution in benzamide chemistry, incorporating lessons learned from previous structure-activity relationship studies.

Early synthetic approaches to related compounds were documented in pharmaceutical literature during the late twentieth and early twenty-first centuries. The metabolic studies of clebopride, which undergoes N-dealkylation to form N-desbenzylclebopride, provided important mechanistic insights that influenced the design of more stable analogs. These studies revealed that compounds with specific substitution patterns could resist certain metabolic pathways while maintaining desired chemical properties.

The compound's emergence as a research tool coincided with advancing understanding of serotonin receptor pharmacology and the recognition that subtle structural modifications could dramatically alter receptor selectivity and functional activity. This historical context established the foundation for the compound's current role in chemical research and its continued investigation as a molecular probe.

Significance in Contemporary Chemical Research

This compound occupies a central position in contemporary medicinal chemistry research, serving multiple roles as both a synthetic intermediate and a research tool for probing biological systems. The compound's significance stems from its role as a scaffold for developing novel serotonin receptor modulators, particularly those targeting the 5-hydroxytryptamine receptor subtype 4. Contemporary research has demonstrated that this structural framework provides an excellent starting point for designing compounds with improved selectivity and potency profiles.

Modern synthetic methodologies have established efficient routes to this compound and its analogs, enabling researchers to explore extensive structure-activity relationships. The compound serves as a key intermediate in synthetic programs aimed at developing gastrointestinal motility agents, with researchers systematically modifying various structural elements to optimize biological activity. These investigations have revealed critical relationships between molecular structure and functional activity, informing rational drug design approaches.

The compound's utility extends beyond traditional medicinal chemistry applications to encompass chemical biology research, where it serves as a molecular probe for investigating serotonin receptor function and signaling pathways. Research groups have utilized this compound and its derivatives to elucidate complex biological processes and to validate potential therapeutic targets. The availability of this well-characterized scaffold has accelerated research progress in understanding receptor-ligand interactions and downstream signaling mechanisms.

Contemporary chemical research has also focused on developing improved synthetic methods for preparing this compound and related structures. These efforts have resulted in more efficient synthetic routes, enabling larger-scale preparation for research applications and facilitating the exploration of extensive analog libraries. The compound's role in advancing synthetic methodology development represents an important contribution to the broader field of organic chemistry.

Scope and Objectives of the Review

This comprehensive review aims to provide an exhaustive analysis of this compound from a purely chemical perspective, focusing on its molecular properties, synthetic accessibility, and research applications. The primary objective involves presenting a detailed examination of the compound's chemical characteristics, including its structural features, physicochemical properties, and synthetic methodologies employed in its preparation.

The scope encompasses an in-depth exploration of the compound's role as a synthetic intermediate and research tool in contemporary chemical investigations. This includes examination of structure-activity relationships derived from studies of this compound and its analogs, providing insights into the molecular features responsible for its biological relevance. The review will analyze synthetic approaches to this compound, highlighting both established methodologies and recent innovations in its preparation.

A critical objective involves presenting comprehensive data regarding the compound's chemical properties, including spectroscopic characteristics, stability profiles, and reactivity patterns. This information serves as a valuable resource for researchers working with this compound and related structures. The review will also examine the compound's role in advancing understanding of benzamide chemistry and its contributions to medicinal chemistry research.

The analysis will incorporate findings from multiple research groups and publications to provide a balanced and comprehensive perspective on the compound's significance in chemical research. Through systematic examination of available literature and research data, this review aims to establish a definitive reference source for researchers investigating this compound and related molecular scaffolds. The scope deliberately excludes clinical applications and focuses exclusively on the chemical aspects that make this compound valuable for research purposes.

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUBESCBQMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735767 | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654084-41-0 | |

| Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves several steps. One common method starts with the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The electron-withdrawing benzamide group activates the chloro substituent for SNAr reactions, particularly at elevated temperatures .

Oxidation Reactions

The piperidine-methylamino moiety shows sensitivity to oxidative conditions:

| Oxidizing Agent | Conditions | Main Product | Side Products |

|---|---|---|---|

| KMnO4 (0.1M) | pH 7, 25°C | N-oxide derivative | <5% decomposition |

| H2O2 (30%) | AcOH, 60°C | Epoxide formation | 12% ring-opening products |

Stability Note : The benzamide core remains stable under mild oxidation conditions but degrades in strong acidic oxidizers .

Photochemical Degradation

Light-induced reactions show particular vulnerability:

| Light Source | Exposure Time | Degradation Products | % Remaining Parent |

|---|---|---|---|

| UV-C (254 nm) | 24h | 4-amino-5-chloro-2-methoxybenzoic acid (82%) Piperidine fragment (15%) | 3% |

| Visible Light | 7 days | No significant degradation | 98% |

Key Finding : Photodegradation follows first-order kinetics (k = 0.15 h⁻¹) under UV exposure .

pH-Dependent Stability

Hydrolytic stability varies dramatically with pH:

| pH | Temperature | Half-life | Major Degradation Pathway |

|---|---|---|---|

| 1.0 | 37°C | 2.3h | Amide hydrolysis |

| 7.4 | 37°C | 48h | No significant degradation |

| 9.0 | 37°C | 6.5h | Methoxy demethylation |

Structural Vulnerability : The benzamide linkage shows acid-catalyzed hydrolysis, while alkaline conditions attack the methoxy group .

Metal Complexation

The compound forms stable complexes with transition metals:

| Metal Ion | Molar Ratio | Stability Constant (log K) | Application Relevance |

|---|---|---|---|

| Cu²+ | 1:1 | 8.9 ± 0.2 | Potential catalytic uses |

| Fe³+ | 1:2 | 12.4 ± 0.3 | Impacts bioavailability |

Coordination Sites : Primary amino group and benzamide oxygen participate in chelation .

Thermal Decomposition

Thermogravimetric analysis reveals:

| Temperature Range | Mass Loss | Identified Products |

|---|---|---|

| 150-200°C | 5% | HCl evolution |

| 200-300°C | 42% | Piperidine fragment release |

| >300°C | Complete | Carbonaceous residue |

Kinetic Parameters : Activation energy (Ea) = 98.7 kJ/mol, following Avrami-Erofeev decomposition model .

These reaction profiles demonstrate the compound's chemical versatility and stability limitations, directly informing pharmaceutical formulation strategies and synthetic optimization approaches. The data underscores the critical need for controlled storage conditions (pH-neutral, light-protected environments) and careful selection of reaction conditions during derivative synthesis .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide compounds, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, exhibit potent antibacterial activity. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Example A | MRSA | 0.13 |

| Example B | MSSA | 0.125 |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, especially in light of rising antibiotic resistance .

Anticancer Potential

The compound's structural features may also contribute to anticancer properties. Research indicates that benzamide derivatives can inhibit specific kinases involved in cancer cell proliferation. The inhibition of kinases such as PfGSK3 and PfPK6 has been linked to reduced viability in cancer cell lines .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound X | A549 (lung cancer) | 150 |

| Compound Y | HeLa (cervical cancer) | 200 |

This suggests that further exploration of this compound could lead to effective treatments for various cancers.

Neurological Applications

Given its piperidine moiety, the compound might also be investigated for neurological applications. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like schizophrenia and depression .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of piperidine-containing benzamide derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Inhibition

Another research effort focused on the synthesis of novel benzamide derivatives targeting specific kinases involved in tumor growth. The results indicated that certain modifications to the benzamide structure enhanced potency against cancer cell lines, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been studied for its effects on serotonin receptors, which play a crucial role in regulating mood and gastrointestinal motility .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of benzamide derivatives is highly dependent on substituents on the piperidine ring and benzamide core. Below is a comparative analysis of structurally related compounds:

Therapeutic Efficacy

- This compound: Preclinical data suggest dual enhancement of upper and lower GI motility without adverse effects seen in older agents like cisapride .

Biological Activity

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, also known by its CAS number 220032-26-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 297.79 g/mol

- IUPAC Name : 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

The biological activity of this compound is primarily attributed to its structural components, particularly the piperidine moiety, which has been associated with various pharmacological effects including:

- Antibacterial activity

- Anticancer properties

- Enzyme inhibition (e.g., acetylcholinesterase)

The piperidine derivatives have shown promising results in treating conditions such as diabetes and cancer due to their ability to modulate multiple biological pathways.

Antibacterial Activity

Research has demonstrated that compounds similar to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide exhibit significant antibacterial properties. These compounds have been evaluated against various bacterial strains, showing efficacy in inhibiting growth and proliferation.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 50 |

Table 1: Antibacterial activity of related compounds.

Anticancer Properties

The compound has been studied for its anticancer effects, particularly in the context of targeting specific kinases involved in cancer progression. Inhibition of the anaplastic lymphoma kinase (ALK) has been identified as a crucial mechanism through which this compound may exert its anticancer effects.

Case Study: A study involving neuroblastoma cells demonstrated that derivatives of this compound could significantly reduce cell viability by inducing apoptosis through ALK inhibition .

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) is another notable activity linked to this compound. AChE inhibitors are essential in treating neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.45 |

| Urease | 0.60 |

Table 2: Inhibition potency against key enzymes.

Research Findings

Recent studies have focused on the structural optimization of piperidine derivatives to enhance their selectivity and potency against targeted enzymes and receptors. The dual inhibition profile observed in some derivatives indicates potential for developing combination therapies for complex diseases like cancer.

Key Research Highlights:

- Anticancer Activity : A derivative exhibited a significant reduction in tumor size in animal models when administered at doses of 10 mg/kg .

- Neuroprotective Effects : Compounds similar to this benzamide have shown promise in protecting neuronal cells from oxidative stress .

- Diabetic Management : Some studies indicate that these compounds can lower blood glucose levels, suggesting a role in diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

- Classification: Basic (Safety and Handling)

- Answer: Key precautions include:

- Use respiratory protection (e.g., N95 masks) and impermeable gloves (nitrile or neoprene) to avoid inhalation or skin contact .

- Ensure adequate ventilation and proximity to an eye wash station in case of accidental exposure .

- Store in a dry, cool environment away from strong oxidizers and ignition sources to prevent decomposition .

Q. What structural features of this compound are critical for its pharmacological activity?

- Classification: Basic (Structural Analysis)

- Answer: The compound's piperidinylmethyl group enhances binding to enzyme active sites (e.g., bacterial phosphopantetheinyl transferases), while the chloro and methoxy substituents influence lipophilicity and target selectivity. The hydrochloride salt improves solubility for in vitro assays .

Q. How should researchers approach synthesizing this compound for initial experiments?

- Classification: Basic (Synthesis)

- Answer: A three-step protocol is recommended:

Electrophilic aromatic substitution to introduce the chloro and methoxy groups.

Amidation using 4-(aminomethyl)piperidine under basic conditions.

Salt formation via HCl treatment in anhydrous ethanol .

Advanced Research Questions

Q. How can discrepancies in reported solubility data be resolved?

- Classification: Advanced (Data Contradiction Analysis)

- Answer:

- Perform pH-dependent solubility profiling using UV-Vis spectroscopy or HPLC.

- Validate storage conditions (e.g., humidity, temperature) that may alter crystalline forms .

- Cross-reference with analogs (e.g., 4-chloro-N-(piperidin-4-ylmethyl)benzamide derivatives) to identify structural determinants of solubility .

Q. What strategies optimize synthesis yield and purity for scale-up studies?

- Classification: Advanced (Experimental Design)

- Answer:

- Employ continuous flow reactors to enhance reaction control and reduce side products .

- Use HPLC-guided purification with C18 columns and acetonitrile/water gradients.

- Optimize coupling reaction conditions (e.g., base selection, temperature) to minimize piperidine ring degradation .

Q. How can researchers evaluate stability under varying pH and temperature conditions?

- Classification: Advanced (Stability Analysis)

- Answer:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Identify decomposition products (e.g., hydrogen chloride , nitrogen oxides) via mass spectrometry .

- Compare degradation pathways with structurally related compounds (e.g., 4-methoxy-N-(piperidinyl)benzamides) .

Q. What methodologies are recommended for investigating off-target effects in biochemical assays?

- Classification: Advanced (Mechanistic Studies)

- Answer:

- Perform proteomic profiling (e.g., affinity chromatography coupled with MS) to identify unintended protein interactions.

- Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to track binding kinetics in cellular models .

- Validate specificity via knockout cell lines or competitive inhibition assays .

Q. How should toxicological studies be designed given limited acute toxicity data?

- Classification: Advanced (Toxicology)

- Answer:

- Prioritize in vitro cytotoxicity assays (e.g., HepG2 or HEK293 cells) with IC₅₀ determination.

- Assess metabolite toxicity using liver microsome models to predict hepatic clearance pathways.

- Reference structurally similar compounds (e.g., 4-piperidinylamine hydrochlorides) for hazard extrapolation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.